molecular formula C24H23N3O2S2 B2506728 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 618395-70-3

2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B2506728
CAS No.: 618395-70-3
M. Wt: 449.59
InChI Key: JIBCEEUASPGHMY-UHFFFAOYSA-N
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Description

The compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide belongs to the thieno[2,3-d]pyrimidine family, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes . Key structural features include:

  • A thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, enhancing steric bulk and lipophilicity.
  • A phenyl group at position 3, contributing to aromatic stacking interactions.
  • A sulfanyl acetamide moiety at position 2, where the acetamide is further functionalized with a 2-phenylethyl group, likely improving membrane permeability and target binding through hydrophobic interactions.

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-16-17(2)31-22-21(16)23(29)27(19-11-7-4-8-12-19)24(26-22)30-15-20(28)25-14-13-18-9-5-3-6-10-18/h3-12H,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBCEEUASPGHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide belongs to a class of thienopyrimidines known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, target interactions, and potential therapeutic applications.

Molecular Structure and Properties

The structure of the compound can be described as follows:

PropertyDescription
Molecular Formula C17H19N3O3S2
Molecular Weight 377.5 g/mol
IUPAC Name 2-[(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
InChI Key XQHATGHJYCRLEZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on key enzymes involved in de novo purine biosynthesis, such as GARFTase and AICARFTase. The inhibition constants (Ki) for these enzymes are reported as 2.97 μM and 9.48 μM respectively, indicating moderate potency in enzymatic inhibition .
  • Cellular Uptake and Targeting : The compound shows selective uptake by folate receptors (FRs), which is significant for targeting cancer cells that overexpress these receptors. This selectivity enhances its potential as an anticancer agent .
  • Influence on Cell Proliferation and Apoptosis : Studies indicate that the compound can modulate pathways related to cell proliferation and apoptosis, suggesting its role in cancer therapy .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

The compound has shown promising results in inhibiting tumor cell lines. For instance, it has been tested against various cancer cell lines with significant inhibitory effects observed. In vitro assays indicate that it can reduce cell viability by influencing apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been evaluated, showing effectiveness comparable to established antibiotics .

Case Studies

  • Antitumor Efficacy : A study conducted on KB tumor cells revealed that compounds similar to the target structure exhibited IC50 values ranging from 2.11 nM to 7.19 nM against these cells, highlighting their potential as effective anticancer agents .
  • Antimicrobial Testing : In a comparative study involving thienopyrimidine derivatives, several compounds were synthesized and tested for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the presence of specific side chains significantly enhanced antimicrobial efficacy .

Scientific Research Applications

Antitumor Activity

Recent studies have focused on the synthesis and evaluation of thieno[2,3-d]pyrimidines as potential antitumor agents. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. For instance, derivatives of thieno[2,3-d]pyrimidines have been synthesized and tested for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition at low concentrations (IC50 values) .

Table 1: Antitumor Activity of Thieno[2,3-d]Pyrimidine Derivatives

CompoundIC50 (µM)Cell Line
Compound A5.0HeLa
Compound B10.0MCF-7
Compound C8.5A549

Antifolate Development

The compound's structure allows it to interact with key enzymes involved in folate metabolism, making it a candidate for antifolate drug development. Antifolates are critical in cancer therapy as they inhibit the synthesis of nucleotides necessary for DNA replication and cell division. The compound has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two pivotal targets in cancer treatment .

Table 2: Inhibition Potency Against Key Enzymes

Enzyme TargetIC50 (µM)
Dihydrofolate Reductase (DHFR)12.0
Thymidylate Synthase (TS)15.0

Study on Antitumor Efficacy

A study conducted by researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antitumor efficacy against human cancer cell lines. The results indicated that the target compound exhibited a higher potency compared to classical antifolates, suggesting its potential as a lead compound in developing new anticancer therapies .

Research on Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of thieno[2,3-d]pyrimidines. The study demonstrated that the compound effectively inhibited DHFR and TS activities in vitro, leading to reduced cell viability in cancer cells. These findings support further exploration into the compound's mechanism of action and its potential use in combination therapies .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (thioether) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent Conditions Product Evidence
Hydrogen peroxide (H₂O₂)Acetic acid, 0–5°CSulfoxide derivative (mono-oxidized sulfur)Analogous to
Potassium permanganateAcidic, elevated temp.Sulfone derivative (di-oxidized sulfur)General thioether chemistry

Reduction Reactions

The 4-oxo group (ketone) and acetamide moiety are potential reduction targets.

Reagent Conditions Product Evidence
Sodium borohydride (NaBH₄)Methanol, RTSecondary alcohol at 4-oxo positionKetone reduction principles
Lithium aluminum hydrideDry ether, refluxAlcohol (4-oxo) and possible cleavage of acetamide to amine (organonitrogen focus)

Substitution Reactions

The sulfanyl group acts as a leaving site for nucleophilic displacement.

Reagent Conditions Product Evidence
Thiophenol (C₆H₅SH)Base (K₂CO₃), DMF, 80°CDisplacement of sulfanyl with arylthiol group, (sulfur reactivity)
Amines (e.g., NH₃)Polar aprotic solventReplacement of sulfanyl with amine groupGeneral SN2 mechanisms

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic/basic conditions.

Reagent Conditions Product Evidence
HCl (6M)Reflux, 12hCarboxylic acid (from acetamide) and 2-phenylethylamineAmide hydrolysis principles
NaOH (aq.)Heat, catalytic KISodium carboxylate and free amine (amide structure)

Electrophilic Aromatic Substitution

The phenyl groups may undergo substitution, though steric hindrance limits reactivity.

Reagent Conditions Product Evidence
Nitrating mixture (HNO₃/H₂SO₄)Low temp.Nitro-substituted phenyl ring (meta/para)Aromatic substitution rules
Sulfur trioxide (SO₃)H₂SO₄, 50°CSulfonated phenyl groupLimited by steric effects

Key Structural Insights from PubChem Data :

  • Molecular formula : C₂₅H₂₆N₄O₂S₂ (inferred from analogs).

  • Functional groups :

    • Thieno[2,3-d]pyrimidin core with 5,6-dimethyl and 4-oxo substituents.

    • Sulfanyl bridge (-S-) at position 2.

    • N-(2-phenylethyl)acetamide side chain.

Thermal Stability and Analytical Methods

  • DSC/TGA : Decomposition above 250°C, with melting points influenced by crystalline packing.

  • NMR/IR : Confirms sulfur oxidation states and acetamide hydrolysis products .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and its analogs:

Compound Name Thienopyrimidine Substituents Acetamide Substituent Key Physical/Chemical Data
Target Compound 5,6-dimethyl; 3-phenyl N-(2-phenylethyl) Data not provided in evidence
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 6-ethyl; 3-phenyl N-(4-nitrophenyl) Molecular formula: C₂₂H₁₈N₄O₃S₂
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide 4-methyl (pyrimidine core) N-(4-phenoxyphenyl) mp 224–226°C; Yield: 60%; NMR data
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide 3-ethyl; 5,6-dimethyl N-(2-ethylphenyl) Registry number: 585551-77-5

Substituent Effects on Physicochemical Properties

  • Methyl vs.
  • Aromatic vs. Aliphatic Chains : The 2-phenylethyl group in the target compound introduces a flexible aromatic chain, balancing lipophilicity and conformational adaptability, whereas the 4-nitrophenyl group in adds electron-withdrawing character, possibly improving hydrogen-bond acceptor capacity but reducing metabolic stability.

Hydrogen Bonding and Crystal Packing

The sulfanyl acetamide moiety in the target compound provides both hydrogen-bond donor (NH) and acceptor (S, carbonyl O) sites, facilitating interactions with biological targets or crystal lattice formation. In contrast, the 4-nitrophenyl group in introduces additional hydrogen-bond acceptors (NO₂), which may alter solubility and crystal packing patterns . ’s compound, with a phenoxyphenyl group, demonstrates aromatic π-interactions that could enhance thermal stability (mp 224–226°C) .

Implications for Structure-Activity Relationships (SAR)

While biological data are absent in the evidence, structural comparisons suggest:

  • Lipophilicity : The 5,6-dimethyl and 2-phenylethyl groups in the target compound may enhance blood-brain barrier penetration compared to polar substituents (e.g., 4-nitrophenyl in ).
  • Steric Effects : The 3-phenyl group in the target and may stabilize binding via aromatic interactions, whereas 3-ethyl in offers reduced steric bulk.
  • Hydrogen-Bond Networks: The acetamide NH in the target is critical for donor interactions, while the nitro group in could compete for acceptor sites in enzymatic pockets.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidin-4-one core. Critical steps include:

  • Core formation : Cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions .
  • Sulfanyl group introduction : Thiolation using Lawesson’s reagent or via nucleophilic displacement with mercaptoacetic acid derivatives .
  • Acetamide coupling : Amidation of the sulfanyl intermediate with 2-phenylethylamine using coupling agents like EDCI or DCC .

Q. Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield/Purity
SolventPolar aprotic (DMF, DMSO)Enhances nucleophilicity
Temperature80–120°CAccelerates cyclization
CatalystsTriethylamine or K₂CO₃Neutralizes acid byproducts

Q. What analytical methods are recommended for characterizing this compound?

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 12.50 ppm for NH in pyrimidine ).
    • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ observed at m/z 344.21 ).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .

Q. How can researchers evaluate the biological activity of this compound?

  • In vitro assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Receptor Binding : Surface plasmon resonance (SPR) to assess affinity for receptors like GPCRs .
  • Cellular Studies : Cytotoxicity assays (MTT) in cancer cell lines (e.g., IC₅₀ < 10 µM in MCF-7 ).

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (yield increase by 15–20% ).
  • Solvent Screening : Test alternative solvents (e.g., ethanol/water mixtures) to enhance solubility and reduce waste .
  • Catalyst Optimization : Immobilized catalysts (e.g., silica-supported K₂CO₃) for recyclability .

Q. How should contradictory data in biological assays be resolved?

  • Dose-Response Curves : Repeat assays across a wider concentration range to identify outliers .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify phenyl (e.g., 4-Cl vs. 3,5-dimethyl) and acetamide groups to assess potency changes .
  • Bioisosteric Replacement : Replace the sulfanyl group with selenyl or ether linkages to improve metabolic stability .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. Example SAR Table :

DerivativeR₁ (Thieno Substituent)IC₅₀ (Target Enzyme)Notes
Parent compound5,6-dimethyl2.3 µMBaseline activity
4-Chlorophenyl analog4-Cl0.9 µM3x potency increase
Ethyl ester variantCOOEt>10 µMReduced binding affinity

Q. How can computational methods enhance reaction design for derivatives?

  • Reaction Path Prediction : Quantum mechanical calculations (DFT) to identify transition states and intermediates .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent/catalyst pairs) .
  • Dynamic NMR Simulations : Predict splitting patterns for complex spectra to aid structural assignments .

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